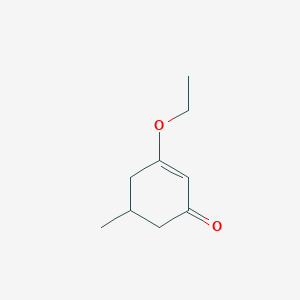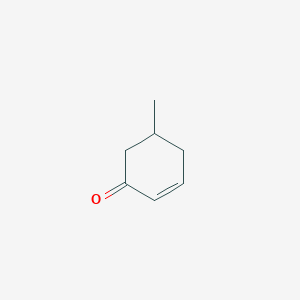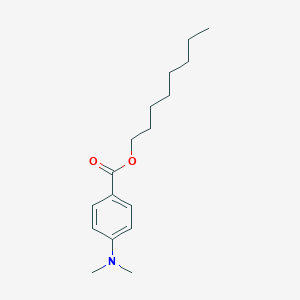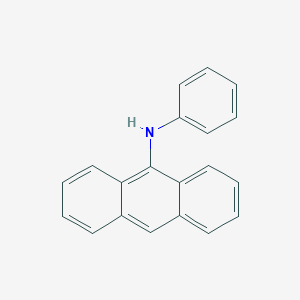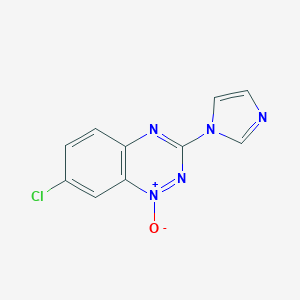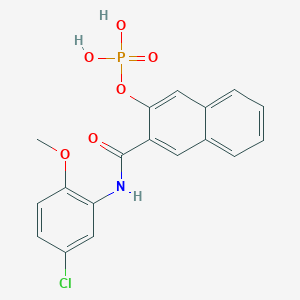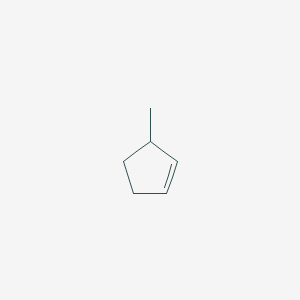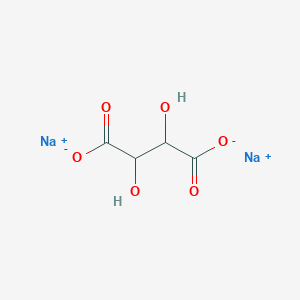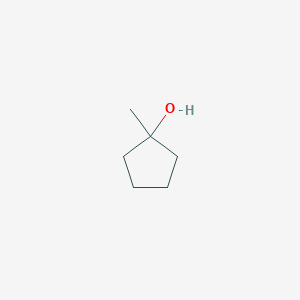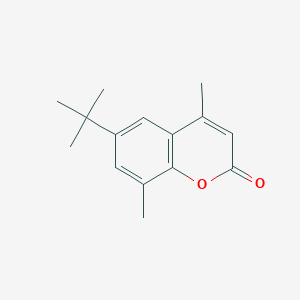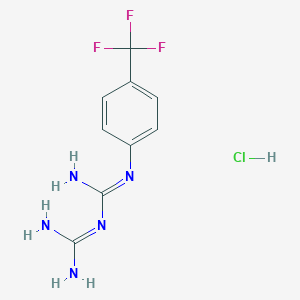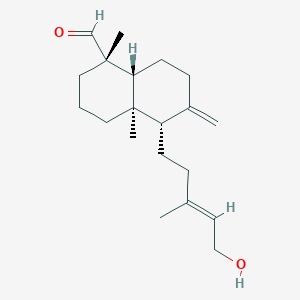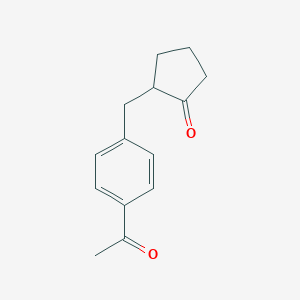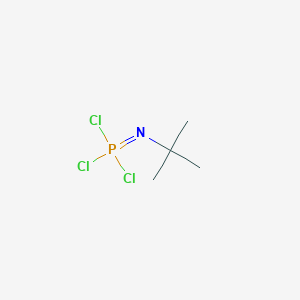![molecular formula C39H78O2 B105281 9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- CAS No. 17367-39-4](/img/structure/B105281.png)
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-, commonly known as OPOE, is a synthetic surfactant that has gained significant attention in the scientific community due to its unique properties. OPOE is a nonionic surfactant that possesses a long hydrophobic tail and a hydrophilic head group, making it an ideal candidate for use in various scientific research applications.
Mecanismo De Acción
OPOE works by reducing the surface tension between two immiscible phases, such as oil and water. This allows for the formation of stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body.
Efectos Bioquímicos Y Fisiológicos
OPOE has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it is important to note that the long-term effects of OPOE exposure are not well understood, and further studies are needed to fully evaluate its safety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using OPOE in scientific research is its ability to form stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body. Additionally, OPOE is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using OPOE is that it may not be suitable for use in certain experimental conditions or with certain types of compounds.
Direcciones Futuras
There are several potential future directions for research involving OPOE. One area of interest is the development of new drug delivery systems using OPOE-based emulsions and microemulsions. Additionally, further studies are needed to fully understand the long-term effects of OPOE exposure and to evaluate its safety for use in various scientific research applications. Finally, there is potential for OPOE to be used in other industries, such as the food and cosmetic industries, where it may have unique applications as a surfactant.
Métodos De Síntesis
OPOE is synthesized by the reaction between 9-octadecene and 3-(octadecyloxy)propylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
OPOE has been widely used in various scientific research applications due to its unique properties. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and other drug delivery systems. OPOE has also been used in the preparation of microemulsions, which have potential applications in the pharmaceutical and cosmetic industries.
Propiedades
Número CAS |
17367-39-4 |
|---|---|
Nombre del producto |
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- |
Fórmula molecular |
C39H78O2 |
Peso molecular |
579 g/mol |
Nombre IUPAC |
1-[3-[(Z)-octadec-9-enoxy]propoxy]octadecane |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |
Clave InChI |
ZYSFCZCADXNZDT-ZPHPHTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
Sinónimos |
(Z)-1-[3-(Octadecyloxy)propyloxy]-9-octadecene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



